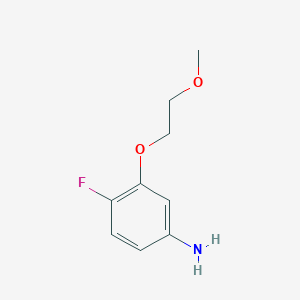










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[O:11][CH2:12][CH2:13][O:14][CH3:15].N(C(OC(C)C)=O)=NC(OC(C)C)=O.FC1C=CC([N+]([O-])=O)=CC=1O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.COCCO>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[O:11][CH2:12][CH2:13][O:14][CH3:15]
|


|
Name
|
1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC
|
|
Name
|
|
|
Quantity
|
1.356 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
1.837 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.533 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting dark red mixture was stirred at room temperature under nitrogen for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled with a water bath
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was purified
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the desired product
|
|
Type
|
WASH
|
|
Details
|
washed twice with water and once with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator nearly to dryness
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with cold hexane
|
|
Type
|
FILTRATION
|
|
Details
|
Solids were collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold hexane
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(N)C=C1)OCCOC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.02 mmol | |
| AMOUNT: MASS | 0.865 g | |
| YIELD: PERCENTYIELD | 63% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |